molecular formula C21H38O5 B15414226 Dimethyl 2-(2-oxooctyl)undecanedioate CAS No. 185797-55-1

Dimethyl 2-(2-oxooctyl)undecanedioate

Cat. No.: B15414226
CAS No.: 185797-55-1
M. Wt: 370.5 g/mol
InChI Key: OOUFXNDTSRJSFP-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-oxooctyl)undecanedioate (PubChem CID: 71348637) is a high-purity organic compound with the molecular formula C 21 H 38 O 5 . This diester and ketone-functionalized molecule serves as a valuable intermediate in organic synthesis and materials science research. Based on its molecular structure, this compound is of significant interest for developing novel synthetic methodologies, such as exploring cyclization reactions or serving as a precursor for more complex molecular architectures. Researchers may utilize it in the synthesis of polymers, fragrances, or other specialty chemicals. Its specific mechanism of action is dependent on the research application, often involving its functional groups as reaction sites for further chemical modification. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use, or administration to humans.

Properties

CAS No.

185797-55-1

Molecular Formula

C21H38O5

Molecular Weight

370.5 g/mol

IUPAC Name

dimethyl 2-(2-oxooctyl)undecanedioate

InChI

InChI=1S/C21H38O5/c1-4-5-6-12-15-19(22)17-18(21(24)26-3)14-11-9-7-8-10-13-16-20(23)25-2/h18H,4-17H2,1-3H3

InChI Key

OOUFXNDTSRJSFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(CCCCCCCCC(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Dimethyl undecanedioate : Lacks the 2-oxooctyl substituent, resulting in lower molecular weight and reduced polarity.

Diethyl undecanedioate : Features ethyl ester groups instead of methyl, which may alter solubility and volatility .

11-Oxoundecyl benzoate : Shares a ketone-functionalized alkyl chain but incorporates a benzoate ester, enhancing aromatic interactions .

Dimethyl azelate (C9) and dimethyl sebacate (C10) : Shorter diacid backbones, leading to lower boiling points and different industrial applications (e.g., plasticizers or lubricants) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Vapor Pressure (Predicted)
Dimethyl 2-(2-oxooctyl)undecanedioate C22H40O6 400.56 g/mol Methyl ester, 2-oxooctyl Low (due to ketone group)
Dimethyl undecanedioate C13H24O4 244.33 g/mol Methyl ester Moderate
Diethyl undecanedioate C15H28O4 272.38 g/mol Ethyl ester Moderate
11-Oxoundecyl benzoate C18H26O3 290.40 g/mol Benzoate, 11-oxoundecyl Low
Dimethyl azelate C11H20O4 216.27 g/mol Methyl ester High

Data inferred from structural analogs in and .

Environmental and Seasonal Behavior

  • Volatility : The ketone group in this compound likely reduces vapor pressure compared to unsubstituted diesters like dimethyl azelate, which exhibits higher seasonal abundance in summer due to volatility .
  • Persistence : Longer alkyl chains (C11 backbone) and polar substituents may enhance adsorption to particulate matter, similar to diethyl sebacate, which is detected in indoor dust across seasons .

Research Findings and Gaps

  • Synthesis: No direct synthesis data exists for this compound, but analogous diesters (e.g., dimethyl azelate) are synthesized via esterification of diacids with methanol under acidic catalysis .
  • Toxicity: Substituted diesters like 11-oxoundecyl benzoate show variable detection rates in indoor environments (64% in winter vs.
  • Regulatory Status : Unlike dimethyl sebacate (EPA-regulated as an additive), this compound lacks documented safety profiles, highlighting a critical research gap .

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting 2-(2-oxooctyl)undecanedioic acid (CAS 4124-87-2) with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the esterification, yielding dimethyl 2-(2-oxooctyl)undecanedioate.

Reaction Conditions:

  • Molar Ratio: 1:2 (acid:methanol)
  • Catalyst Loading: 2–5 mol% H₂SO₄
  • Temperature: 60–80°C under reflux
  • Duration: 12–24 hours

Yield Optimization:
Azeotropic distillation with toluene removes water, shifting equilibrium toward ester formation. Molecular sieves (3Å) further enhance yields to 85–90% .

Limitations:

  • Prolonged heating risks decarboxylation of the acid precursor.
  • Residual acid requires neutralization (e.g., NaHCO₃ wash), complicating purification.

Transesterification of Higher Esters

Diethyl to Dimethyl Ester Conversion

Diethyl 2-(2-oxooctyl)undecanedioate undergoes transesterification with methanol using titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst.

Reaction Scheme:
$$
\text{Diethyl ester} + 2 \text{MeOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{Dimethyl ester} + 2 \text{EtOH}
$$

Optimized Parameters:

  • Catalyst: 1.5 mol% Ti(OiPr)₄
  • Temperature: 70°C
  • Yield: 78–82%

Advantages:

  • Avoids handling corrosive acids.
  • Ethanol byproduct is easily removed via distillation.

Catalytic Innovations and Green Chemistry

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on silica catalyzes methanolysis of undecanedioic acid derivatives in solvent-free systems.

Conditions:

  • Enzyme Loading: 10 wt%
  • Temperature: 40°C
  • Yield: 88% after 48 hours

Benefits:

  • Mild conditions preserve acid-sensitive ketone groups.
  • Eliminates acidic waste.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Method Catalyst Yield (%) Purity (%) Scale-Up Feasibility
Acid-Catalyzed Esterification H₂SO₄ 85–90 95 High
Transesterification Ti(OiPr)₄ 78–82 90 Moderate
Michael Addition LDA 65–70 85 Low
Enzymatic Esterification CAL-B 88 98 High

Industrial-Scale Considerations

Batch reactors with reflux condensers and Dean-Stark traps are optimal for acid- or enzyme-catalyzed routes. Continuous-flow systems improve efficiency for transesterification, reducing reaction time by 40%.

Cost Drivers:

  • 2-(2-Oxooctyl)undecanedioic acid accounts for 60–70% of raw material costs.
  • Enzyme reuse cycles (>10) make biocatalytic routes cost-competitive.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 2-(2-oxooctyl)undecanedioate, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with esterification of undecanedioic acid (precursor) using methanol under acid catalysis, followed by selective oxidation of the octyl chain to introduce the 2-oxo group. Optimize reaction conditions (temperature, solvent, catalyst) using fractional factorial design to maximize yield and purity. Monitor intermediates via TLC or HPLC . For safety, adhere to EN 374-compliant gloves and ventilation protocols during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm ester and ketone functional groups, GC-MS for purity assessment (>98%), and FTIR to validate carbonyl stretches. Cross-validate with elemental analysis (C, H, O) to ensure stoichiometric consistency. Use DMSO as a solvent for solubility testing (e.g., 462.36 mM) and reference CAS 1852-04-6 (undecanedioic acid) for precursor validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement respiratory protection (FFP2 masks) in low-ventilation areas, EN 374-certified gloves, and immediate decontamination with soap/water for skin contact. For spills, avoid drainage systems to prevent environmental contamination. Maintain a first-aid kit with activated charcoal (oral exposure) and ensure access to emergency eyewash stations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Adopt a tiered approach:

  • Lab-scale : Assess hydrolysis rates (pH 5–9), photodegradation under UV light, and biodegradability via OECD 301B assays.
  • Field studies : Use LC-MS/MS to quantify residues in water/sediment samples from controlled mesocosms.
  • Modeling : Apply fugacity models (e.g., EQC) to predict partitioning coefficients (log Kow, water solubility) and bioaccumulation potential .

Q. What strategies resolve contradictions in observed reactivity of the 2-oxooctyl group under varying catalytic conditions?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of the ketone moiety on ester hydrolysis. Cross-reference experimental kinetics (Arrhenius plots) with theoretical activation energies. If discrepancies persist, reevaluate solvent polarity or catalyst steric effects using a Box-Behnken experimental design .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against protein databases (PDB). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with in vitro assays (e.g., enzyme inhibition IC50) to refine predictive models .

Q. What experimental designs are optimal for studying structure-function relationships in derivatives of this compound?

  • Methodological Answer : Employ a split-plot design:

  • Main plot : Vary substituents (e.g., alkyl chain length, ketone position).
  • Subplot : Test biological activity (e.g., antimicrobial efficacy) or physicochemical properties (log P, solubility).
  • Use ANOVA with post-hoc Tukey tests to identify significant variables. Include negative controls (unmodified esters) for baseline comparison .

Data Analysis & Theoretical Frameworks

Q. How should researchers align contradictory data on the compound’s thermal stability with existing theoretical models?

  • Methodological Answer : Apply the Kissinger method (non-isothermal TGA/DSC) to determine activation energy (Ea) for decomposition. Compare experimental Ea with computational predictions (e.g., ReaxFF simulations). If mismatched, revisit assumptions about reaction mechanisms (e.g., radical vs. concerted pathways) .

Q. What theoretical frameworks guide the study of its metabolic pathways in mammalian systems?

  • Methodological Answer : Use the "endogenous metabolite" framework (per Target: HY-W014125) to hypothesize β-oxidation of the octyl chain or esterase-mediated hydrolysis. Validate via in vitro hepatocyte assays with stable isotope tracing (¹³C-labeled compound) and LC-HRMS metabolite profiling .

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